1-(5-Chlorothiophen-2-yl)ethan-1-ol
Overview
Description
“1-(5-Chlorothiophen-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H7ClOS. It has a molecular weight of 162.64 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 162.64 g/mol .Scientific Research Applications
1. Potential Anticancer Agent
1-(5-Chlorothiophen-2-yl)ethan-1-ol and its derivatives have been studied for their potential as anticancer agents. For instance, one study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound structurally related to this compound, as a novel inducer of apoptosis in breast and colorectal cancer cell lines. This compound has shown in vivo activity in a tumor model, suggesting its potential as an anticancer agent (Zhang et al., 2005).
2. Crystal Structures for Pharmaceutical Development
The crystal structure of compounds related to this compound has been investigated to aid pharmaceutical development. The study of such structures is essential for understanding the physical and chemical properties of potential pharmaceutical compounds. An example is the analysis of the crystal structures of two chalcones, including one with a 1-(5-chlorothiophen-2-yl) moiety, which contributes to the understanding of their pharmaceutical properties (Girisha et al., 2016).
3. Nonlinear Optical Properties
Some derivatives of this compound have been explored for their nonlinear optical properties, which are crucial in the development of optoelectronic devices. For example, a study on 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, a related compound, has revealed its potential in nonlinear optical applications due to its specific crystal properties (Prabhu et al., 2013).
4. Antimicrobial Studies
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. This research area is critical for discovering new antimicrobial agents, which are increasingly needed due to rising antibiotic resistance. A study on 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, for example, has provided insights into itsstructure and potential antimicrobial activity (Prabhudeva et al., 2017).
5. Synthesis and Application in Organic Chemistry
The synthesis of this compound derivatives is an area of interest in organic chemistry, particularly for creating complex molecules with potential pharmaceutical or material applications. For instance, research on the synthesis of benzothiophene derivatives, which are closely related to this compound, highlights novel approaches to creating such compounds and explores their potential applications (Gabriele et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVSEJRMIJWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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